2-((1-(4-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide 2-((1-(4-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide
Brand Name: Vulcanchem
CAS No.: 869346-78-1
VCID: VC4332985
InChI: InChI=1S/C20H20ClN3OS/c21-18-8-6-17(7-9-18)14-24-13-12-23-20(24)26-15-19(25)22-11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,22,25)
SMILES: C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl
Molecular Formula: C20H20ClN3OS
Molecular Weight: 385.91

2-((1-(4-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

CAS No.: 869346-78-1

Cat. No.: VC4332985

Molecular Formula: C20H20ClN3OS

Molecular Weight: 385.91

* For research use only. Not for human or veterinary use.

2-((1-(4-chlorobenzyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide - 869346-78-1

Specification

CAS No. 869346-78-1
Molecular Formula C20H20ClN3OS
Molecular Weight 385.91
IUPAC Name 2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Standard InChI InChI=1S/C20H20ClN3OS/c21-18-8-6-17(7-9-18)14-24-13-12-23-20(24)26-15-19(25)22-11-10-16-4-2-1-3-5-16/h1-9,12-13H,10-11,14-15H2,(H,22,25)
Standard InChI Key SGMVVGZUFHFFRF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure comprises:

  • A 1H-imidazole core substituted at the 1-position with a 4-chlorobenzyl group.

  • A thioether linkage (-S-) at the 2-position of the imidazole ring.

  • An acetamide moiety connected to the thioether, which is further substituted with a phenethyl group.

The IUPAC name, 2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide, reflects this arrangement . The 4-chlorobenzyl group introduces electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions.

Molecular Properties

PropertyValueSource
Molecular FormulaC20H20ClN3OS\text{C}_{20}\text{H}_{20}\text{ClN}_{3}\text{OS}
Molecular Weight385.9 g/mol
SMILESC1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl
Key Functional GroupsImidazole, thioether, acetamide, phenethyl

The presence of a thioether group enhances lipid solubility, which may improve membrane permeability in biological systems.

Synthesis and Optimization

General Synthetic Route

The synthesis involves a multi-step sequence:

  • Imidazole Ring Formation: Condensation of 4-chlorobenzylamine with glyoxal and ammonium acetate yields the 1-(4-chlorobenzyl)-1H-imidazole intermediate.

  • Thioether Introduction: Reaction of the imidazole with chloroacetyl chloride in the presence of a base (e.g., K2_2CO3_3) forms the thioether linkage.

  • Acetamide Functionalization: Coupling the thioether intermediate with phenethylamine using carbodiimide reagents (e.g., EDCI/HOBt) generates the final product.

Key Challenges

  • Regioselectivity: Ensuring substitution at the 2-position of the imidazole requires careful control of reaction conditions.

  • Purification: The hydrophobic phenethyl group complicates chromatographic separation, necessitating optimized solvent systems (e.g., hexane/ethyl acetate gradients).

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy:

    • 1H^1 \text{H} NMR: Aromatic protons (δ 7.2–7.4 ppm), imidazole protons (δ 7.1–7.3 ppm), and acetamide NH (δ 8.2 ppm).

    • 13C^{13} \text{C} NMR: Carbonyl resonance at δ 170 ppm, thioether carbons at δ 35–40 ppm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 386.1 [M+H]+^+ .

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